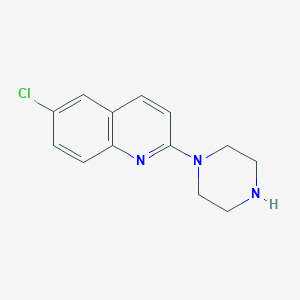

6-Chloro-2-piperazin-1-yl-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXEINORRSYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437575 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-46-5 | |

| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Chloro-2-piperazin-1-yl-quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Chloro-2-piperazin-1-yl-quinoline. This molecule is of interest in medicinal chemistry and drug discovery due to its quinoline and piperazine moieties, which are common pharmacophores in a variety of biologically active compounds. This document details a plausible synthetic route, purification methods, and a full characterization workflow, supported by predictive data based on analogous structures.

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This method is analogous to the synthesis of similar substituted quinolines, such as the preparation of 7-chloro-4-(piperazin-1-yl)-quinoline from 4,7-dichloroquinoline and piperazine. The proposed synthetic pathway involves the reaction of 2,6-dichloroquinoline with an excess of piperazine.

The reaction proceeds by the displacement of the more reactive chlorine atom at the 2-position of the quinoline ring by one of the nitrogen atoms of piperazine. The chlorine at the 6-position is less susceptible to nucleophilic attack due to its electronic environment. The use of excess piperazine serves both as a nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

2,6-dichloroquinoline

-

Anhydrous piperazine

-

Ethanol (or other suitable high-boiling solvent like isopropanol or N,N-dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroquinoline (1.0 eq) in ethanol.

-

Add anhydrous piperazine (4.0-5.0 eq) to the solution. The use of a significant excess of piperazine helps to drive the reaction to completion and acts as an acid scavenger.

-

Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove the piperazine hydrochloride byproduct and any unreacted starting material.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following table summarizes the expected characterization data, extrapolated from known data of structurally similar compounds.

| Parameter | Expected Value / Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | Expected in the range of 100-150 °C. The exact melting point would need to be determined experimentally. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.2 (d, 1H, quinoline H4), ~7.5-7.8 (m, 3H, quinoline aromatic protons), ~6.9-7.1 (d, 1H, quinoline H3), ~3.8-4.0 (t, 4H, piperazine CH₂ adjacent to quinoline), ~3.0-3.2 (t, 4H, piperazine CH₂), ~1.9 (s, 1H, piperazine NH).[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C2), ~145-150 (quinoline quaternary carbons), ~120-135 (quinoline CH carbons), ~110 (C3), ~45-55 (piperazine carbons). |

| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₃H₁₄ClN₃ [M+H]⁺: 248.09. Found: ~248.1. |

| FT-IR (KBr, cm⁻¹) | ν: ~3200-3400 (N-H stretch of piperazine), ~3000-3100 (aromatic C-H stretch), ~1600, 1500, 1450 (C=C and C=N aromatic ring stretches), ~1100-1300 (C-N stretch), ~700-900 (C-Cl stretch). |

| Purity (HPLC) | >95% |

Characterization Workflow

The following diagram illustrates the logical workflow for the complete characterization of the synthesized compound.

Safety Precautions

-

2,6-dichloroquinoline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperazine is corrosive and can cause burns. Handle with care in a well-ventilated area or a fume hood.

-

All organic solvents are flammable and should be handled away from ignition sources.

-

It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is straightforward and utilizes readily available starting materials. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final compound, which is crucial for its subsequent use in research and development, particularly in the field of medicinal chemistry. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery.

References

"physicochemical properties of 6-Chloro-2-piperazin-1-yl-quinoline"

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-piperazin-1-yl-quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. This compound belongs to the quinoline-piperazine hybrid class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Understanding the physicochemical characteristics of this molecule is fundamental for predicting its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), guiding formulation development, and designing more potent and selective derivatives.

The information presented herein combines available experimental data with standard analytical protocols to serve as an essential resource for professionals in drug discovery and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties for this compound (CAS Number: 78060-46-5).[4] While extensive experimental data for this specific molecule is not widely published, the available information provides a foundational understanding of its chemical nature.

| Property | Value | Data Source |

| Molecular Formula | C₁₃H₁₄ClN₃ | - |

| Molecular Weight | 247.73 g/mol | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.90 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility (LogS) | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited in publicly available literature, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties. These protocols are based on established methods for similar small organic molecules and quinoline derivatives.[5]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, thoroughly dried sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[5]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that directly influences a drug's absorption and bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of a buffered solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, typically for 24-48 hours.[5]

-

The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[5]

Methodology:

-

A solution of this compound is prepared in a biphasic system consisting of n-octanol and a pH 7.4 aqueous buffer.

-

The mixture is shaken vigorously until equilibrium is achieved and then allowed to stand for complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[5]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The piperazine moiety in the target molecule is basic.

Methodology:

-

A solution of this compound of known concentration is prepared in water. A co-solvent may be used if aqueous solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[5]

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. Due to the two basic nitrogen atoms in the piperazine ring, two pKa values may be observed.[6]

Visualizations: Workflows and Biological Context

Diagrams are essential for visualizing complex processes and relationships. The following sections provide logical workflows and potential biological pathways relevant to this compound.

Experimental Workflow for Physicochemical Characterization

This diagram illustrates a standard workflow from compound synthesis to the application of its determined physicochemical properties in early-stage drug development.

Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

Potential Signaling Pathway Inhibition

Derivatives of quinoline-piperazine have shown activity as anticancer agents. For instance, a related compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, was predicted to target oncogenic signatures including the MAPK pathway in glioblastoma.[7] The diagram below illustrates a simplified MAPK signaling cascade, a common target in cancer therapy, showing potential points of inhibition.

Caption: Simplified MAPK signaling pathway with hypothetical inhibition points by a quinoline derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. uregina.ca [uregina.ca]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Elucidation of 6-Chloro-2-piperazin-1-yl-quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-2-piperazin-1-yl-quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document focuses on the anticipated spectral characteristics based on analogous compounds and established principles of spectroscopic interpretation. Furthermore, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to perform their own analyses.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-3 | 6.8 - 7.0 | Doublet (d) | |

| H-4 | 7.8 - 8.0 | Doublet (d) | |

| H-5 | 7.6 - 7.8 | Doublet (d) | |

| H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | |

| H-8 | 7.9 - 8.1 | Doublet (d) | |

| Piperazine CH₂ (adjacent to quinoline) | 3.7 - 3.9 | Triplet (t) or Multiplet (m) | 4H |

| Piperazine CH₂ | 3.0 - 3.2 | Triplet (t) or Multiplet (m) | 4H |

| Piperazine NH | 1.5 - 2.5 | Broad singlet (br s) | 1H, exchangeable with D₂O |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| C-7 | 122 - 127 |

| C-8 | 120 - 125 |

| C-8a | 145 - 150 |

| Piperazine C (adjacent to quinoline) | 45 - 50 |

| Piperazine C | 44 - 48 |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3250 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (Quinoline) | 1600 - 1620 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1580 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]+• | 247/249 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M-C₄H₈N₂]+• | 162/164 | Fragmentation corresponding to the loss of the piperazine ring. |

| [M-Cl]+ | 212 | Loss of the chlorine atom. |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument:

-

A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Collect a background spectrum of the empty ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Further dilute the solution to a final concentration of 1-10 µg/mL.

-

-

Instrument:

-

A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., direct infusion or gas/liquid chromatography).

-

-

EI-MS Data Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

-

ESI-MS Data Acquisition (for high-resolution mass determination):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+• for EI, [M+H]⁺ for ESI).

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Identify and propose structures for the major fragment ions.

-

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable dichlorinated quinoline precursor with piperazine.

Caption: Synthetic route for this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a logical workflow to confirm its structure and purity.

Caption: Workflow for the spectroscopic analysis of the target compound.

"biological activity screening of novel quinoline-piperazine derivatives"

An In-depth Technical Guide to the Biological Activity Screening of Novel Quinoline-Piperazine Derivatives

Introduction

The quinoline-piperazine scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Quinoline, a nitrogen-containing heterocyclic nucleus, is found in various natural products and synthetic drugs, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial.[2][3] The piperazine ring, a six-membered heterocycle, is frequently incorporated into pharmaceuticals to improve physicochemical properties like solubility and bioavailability, which can enhance pharmacodynamic and pharmacokinetic profiles.[4] The molecular hybridization of these two pharmacophores has yielded novel derivatives with significant therapeutic potential, making them a focal point of contemporary drug discovery efforts.[3][5]

This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of novel quinoline-piperazine derivatives, with a primary focus on their anticancer and antimicrobial properties. It includes detailed experimental protocols, structured data from recent studies, and workflow visualizations to assist researchers in the design and execution of their screening campaigns.

Anticancer Activity Screening

Quinoline-piperazine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC₅₀ values for several novel quinoline-piperazine derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | 5-Fluorouracil | 6.22 | [9] |

| 12e | HCT-116 (Colon) | 5.34 | 5-Fluorouracil | 10.4 | [9] | |

| 12e | MCF-7 (Breast) | 5.21 | 5-Fluorouracil | 11.1 | [9] | |

| 39 | A549 (Lung) | 1.91 | - | - | [10] | |

| 40 | K-562 (Leukemia) | 5.29 | - | - | [10] | |

| Quinoline-Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | 5-Fluorouracil | >50 | [6] |

| 3c | MCF-7 (Breast) | 7.05 | 5-Fluorouracil | >50 | [6] | |

| 3c | BGC-823 (Gastric) | 9.11 | 5-Fluorouracil | 21.36 | [6] | |

| 3c | A549 (Lung) | 10.32 | 5-Fluorouracil | 35.14 | [6] | |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 14.2 | Cisplatin | 15.3 | [11] |

| 3c | MDA-MB-231 (Breast) | 15.5 | Doxorubicin | 0.8 | [11] | |

| 3c | A549 (Lung) | 16.7 | Cisplatin | 18.2 | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] Living cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel quinoline-piperazine derivatives (stock solutions in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)[12]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][15]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[12]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[12][15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into visible purple formazan crystals.[12][15]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Visualization of Workflows and Pathways

Many quinoline derivatives exert their anticancer effects by targeting receptor tyrosine kinases and their downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[7][10]

Antimicrobial Activity Screening

The quinoline core is famously associated with antibacterial agents like fluoroquinolones.[5] Hybridizing this core with a piperazine moiety has led to the development of novel compounds with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as multidrug-resistant (MDR) strains.[5][16]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial potential of new compounds is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[17]

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Quinoline-Piperazine Sulfonamide | 10g | S. aureus | 0.03 | Ciprofloxacin | <0.03 | [5] |

| 10g | M. catarrhalis | 0.06 | Ciprofloxacin | <0.03 | [5] | |

| 11e | M. catarrhalis | 0.03 | Ciprofloxacin | <0.03 | [5] | |

| 10f | M. catarrhalis | 1 | Ciprofloxacin | <0.03 | [5] | |

| 10g | M. tuberculosis H37Ra | 0.78 | Ciprofloxacin | 0.5 | [5] | |

| 10g | M. tuberculosis H37Rv | 0.39 | Ciprofloxacin | 0.25 | [5] | |

| 10g | MDR-TB | 0.78 | Ciprofloxacin | >64 | [5] | |

| Piperazinyl-Quinoline Hybrid | 7 | MRSA | 0.80 (µM) | Norfloxacin | 1.96 (µM) | [16] |

| 15 | E. coli | 0.20 (µM) | Norfloxacin | 0.24 (µM) | [16] | |

| 16 | P. aeruginosa | 0.79 (µM) | Norfloxacin | - | [16] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid growth medium.[17][18]

Materials:

-

Test microorganism (e.g., S. aureus, E. coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Novel quinoline-piperazine derivatives (stock solutions in DMSO)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[19]

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)[5]

-

Negative control (broth with inoculum, no compound)

-

Sterility control (broth only)[19]

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. In the first column, add 50 µL of the stock compound solution to achieve the highest desired concentration. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate, discarding the final 50 µL from the last column.[19]

-

Inoculum Preparation: Suspend several microbial colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Controls: Prepare wells for a negative control (inoculum, no compound) and a positive control (inoculum with a standard antibiotic). A sterility control well should contain only broth.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[5][19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density with a plate reader.[17][19]

Visualization of Workflow

Other Notable Biological Activities

Beyond anticancer and antimicrobial applications, the versatile quinoline-piperazine scaffold has been explored for other therapeutic uses. Recent studies have synthesized and evaluated derivatives for their antileishmanial activity , with some compounds showing promising inhibition against the intracellular amastigotes of Leishmania donovani with IC₅₀ values better than the standard drug miltefosine.[20] Furthermore, certain derivatives have been investigated for specific enzyme inhibition , such as fatty acid amide hydrolase (FAAH), indicating their potential in treating pain and inflammation.[5]

Conclusion

The fusion of quinoline and piperazine moieties provides a robust and versatile scaffold for the development of novel therapeutic agents. The screening of these derivatives consistently reveals potent biological activities, particularly against cancer cells and pathogenic microbes. The standardized protocols for cytotoxicity and antimicrobial susceptibility testing, as detailed in this guide, are fundamental to identifying and characterizing lead compounds. Future research should continue to explore the vast chemical space of quinoline-piperazine derivatives, focusing on structure-activity relationships (SAR) to optimize potency and selectivity, while also investigating their potential against other diseases and novel molecular targets.

References

- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijmphs.com [ijmphs.com]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 6-Chloro-2-piperazin-1-yl-quinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 6-Chloro-2-piperazin-1-yl-quinoline. Quinolone scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document outlines a predictive approach leveraging established computational techniques to elucidate potential therapeutic applications of this specific quinoline derivative. Given the structural similarities to known kinase and bacterial enzyme inhibitors, this guide will focus on predicting its efficacy as both an anticancer and antibacterial agent. The primary protein targets investigated are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer activity and DNA Gyrase for antibacterial activity. The methodologies presented include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Detailed protocols for these computational experiments are provided, alongside a curated summary of bioactivity data for structurally related compounds to serve as a basis for predictive modeling. Visual workflows and signaling pathway diagrams are included to enhance understanding of the logical and biological contexts of this in silico investigation.

Introduction

Quinoline and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, this compound, combines the quinoline core with a piperazine moiety, a common pharmacophore known to enhance pharmacokinetic properties and target interactions.[3] The chloro- substitution on the quinoline ring is also a frequent feature in bioactive molecules, often contributing to enhanced binding affinity.

The prediction of a small molecule's bioactivity through computational methods, or in silico analysis, is a cornerstone of modern drug discovery.[4][5] These techniques accelerate the identification of potential drug candidates, reduce the costs associated with preclinical screening, and provide insights into the molecular mechanisms of action. This guide will explore the probable bioactivities of this compound by examining its potential interactions with two well-validated drug targets: VEGFR-2 and DNA Gyrase.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[7] Several quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[8]

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication.[9] It is the primary target of quinolone antibiotics.[10] The structural features of this compound suggest it may fit within the ATP-binding pocket of the GyrB subunit of DNA gyrase.

This guide will provide a step-by-step in silico workflow to predict the interaction of this compound with these targets and to estimate its potential bioactivity.

Predicted Bioactivities and Protein Targets

Based on the chemical structure of this compound and the established bioactivities of analogous compounds, two primary therapeutic areas are predicted:

-

Anticancer Activity: via the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Antibacterial Activity: via the inhibition of bacterial DNA Gyrase.

In Silico Prediction Methodologies

A multi-faceted in silico approach is proposed to predict the bioactivity of this compound. This includes molecular docking to assess binding affinity and mode of interaction with the protein targets, and Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity based on the properties of structurally similar compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] This method will be used to investigate the binding of this compound to the active sites of VEGFR-2 and DNA Gyrase.

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended structures are:

-

VEGFR-2: PDB ID: 4ASD (in complex with a known inhibitor)

-

DNA Gyrase (Subunit B): PDB ID: 5L3J (Staphylococcus aureus GyrB in complex with an inhibitor)

-

-

Prepare the protein using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves:

-

Removing water molecules and co-crystalized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states.

-

Minimizing the protein structure to relieve steric clashes.

-

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform ligand preparation using a molecular modeling software. This includes:

-

Generating possible ionization states at a physiological pH (e.g., 7.4).

-

Generating tautomers and stereoisomers.

-

Minimizing the ligand's energy to obtain a low-energy conformation.

-

-

-

Grid Generation:

-

Define the binding site (active site) on the protein target. This is typically centered on the co-crystalized ligand from the PDB structure.

-

Generate a receptor grid that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for ligand poses.

-

-

Docking Simulation:

-

Perform the docking calculation using a docking program (e.g., Glide, AutoDock Vina).

-

The program will generate a set of possible binding poses for the ligand within the receptor's active site.

-

Each pose is assigned a score (e.g., docking score, binding energy) that estimates the binding affinity. Lower scores typically indicate better binding.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to understand the binding mode.

-

Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Compare the binding mode of this compound with that of known inhibitors.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12] A QSAR model can be used to predict the activity of new compounds, such as this compound, based on their structural features.

-

Data Set Collection:

-

Compile a dataset of structurally similar compounds with known bioactivity data (e.g., IC50 values) against the target of interest (VEGFR-2 or DNA Gyrase). Data for 7-chloro-4-(piperazin-1-yl)quinoline derivatives can be used for a VEGFR-2 model.[2]

-

Ensure the data is from a consistent experimental source.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic).

-

Use software like PaDEL-Descriptor or Mordred to calculate the descriptors.

-

-

Model Building:

-

Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to validate its predictive ability.

-

Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to build the model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Evaluate the statistical quality and predictive power of the QSAR model using various metrics, such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred).

-

A robust and predictive model will have high values for these metrics.

-

-

Prediction for the Target Compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict the bioactivity of the target compound.

-

Predicted Signaling Pathways and Experimental Workflows

Visualizations

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

Caption: Predicted inhibition of bacterial DNA Gyrase.

Caption: In silico workflow for bioactivity prediction.

Quantitative Data for Structural Analogues

Table 1: Bioactivity of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives against VEGFR-2

| Compound ID | Structure | VEGFR-2 IC50 (µM) | Reference |

| 4q | 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | 1.38 | [2] |

| Sorafenib | (Reference Drug) | 0.33 | [2] |

Note: This data is for 7-chloro-4-piperazinyl quinoline derivatives, not the 6-chloro-2-piperazinyl target compound. It is provided for the purpose of building a predictive QSAR model.

Table 2: Bioactivity of Quinoline Derivatives against S. aureus DNA Gyrase

| Compound ID | Structure | S. aureus Gyrase IC50 (µM) | Reference |

| 8b | (A quinoline-thiazolidine hybrid) | 1.89 | [13] |

| 9c | (A quinoline-thiazolidine hybrid) | 2.73 | [13] |

| 9d | (A quinoline-thiazolidine hybrid) | 2.14 | [13] |

| Novobiocin | (Reference Drug) | 1.636 | [13] |

Note: The structures of compounds 8b, 9c, and 9d are complex hybrids and are presented to demonstrate the potential for quinoline derivatives to inhibit DNA gyrase. This data can inform the interpretation of docking results.

Predicted Bioactivity and Discussion

Predicted Anticancer Activity (VEGFR-2 Inhibition)

Molecular docking simulations are expected to show that this compound can favorably bind to the ATP-binding site of the VEGFR-2 kinase domain. Key interactions are likely to involve the quinoline nitrogen forming a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The piperazine group may form additional interactions with surrounding residues.

A QSAR model built using the data from Table 1 would allow for a quantitative prediction of the VEGFR-2 inhibitory activity of this compound. Based on the potent activity of the structurally related compound 4q , it is hypothesized that this compound will exhibit significant VEGFR-2 inhibitory activity.

Predicted Antibacterial Activity (DNA Gyrase Inhibition)

The docking of this compound into the ATP-binding site of the GyrB subunit of DNA gyrase is predicted to reveal favorable binding interactions. The quinolone core is expected to form key hydrogen bonds and hydrophobic interactions within the active site. The piperazine moiety can extend into a solvent-exposed region, offering opportunities for further chemical modification to improve potency.

While a direct QSAR prediction is challenging due to the structural diversity of known DNA gyrase inhibitors, the docking results, in comparison to known quinolone antibiotics, can provide a strong qualitative prediction of its potential as an antibacterial agent.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking and QSAR modeling, we have established a predictive framework suggesting that this compound is a promising candidate for further investigation as both an anticancer agent, through the inhibition of VEGFR-2, and an antibacterial agent, by targeting DNA gyrase. The provided protocols and workflows offer a practical guide for researchers to carry out these computational experiments. The successful in silico prediction of bioactivity for this compound will pave the way for its chemical synthesis and subsequent in vitro and in vivo validation, potentially leading to the development of a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. biorbyt.com [biorbyt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChEMBL - ChEMBL [ebi.ac.uk]

- 8. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. 4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline | C13H13ClN4O2 | CID 10334554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Anticancer Potential of 6-Chloro-2-piperazin-1-yl-quinoline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound 6-Chloro-2-piperazin-1-yl-quinoline in cancer cells. While direct studies on this specific molecule are not extensively available in public literature, this document synthesizes data from closely related quinoline and piperazine derivatives to postulate its anticancer activities. This guide is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound belongs to the quinoline-piperazine hybrid class of compounds, which has demonstrated significant potential in oncology research. Structurally similar compounds have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary hypothesized mechanisms of action for this compound include the inhibition of critical protein kinases, induction of cell cycle arrest, and promotion of programmed cell death.

Postulated Mechanism of Action

Based on the established activities of analogous compounds, the anticancer effects of this compound are likely multifactorial, targeting several core processes that drive tumorigenesis.

Inhibition of Receptor Tyrosine Kinases

Quinoline derivatives are known to target and inhibit various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Key RTKs potentially inhibited by this compound include:

-

c-Met: The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and invasion.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can disrupt angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

-

EGFR (Epidermal Growth factor Receptor): Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell growth.

The inhibition of these kinases would block downstream signaling, thereby impeding cancer cell growth and survival.

Induction of Cell Cycle Arrest

A series of aminated quinolinequinones linked to piperazine analogs have been shown to induce cell cycle arrest. For instance, the related compound QQ1 was found to cause cell cycle arrest in renal cancer cells. It is plausible that this compound could similarly halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. The related compound 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) has been shown to have anticancer activities in glioblastoma multiforme by targeting oncogenic signatures including CCNB1, MAPK7, and CDC42, which can lead to apoptosis.[1][2] It is hypothesized that this compound may also trigger apoptotic pathways in cancer cells.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of representative quinoline-piperazine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 / GI50 Value | Reference |

| Aminated Quinolinequinone (QQ1) | ACHN (Renal Cancer) | Cytotoxicity | 1.55 µM | |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SNB-19 (CNS Cancer) | Growth Inhibition | GI50 of 67.25% at 10 µM | [1] |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SF-539 (CNS Cancer) | Growth Inhibition | GI50 of 36.91% at 10 µM | [1] |

| Quinoline Hydrazone Analogue (18j) | NCI-60 Panel | Growth Inhibition | GI50 ranging from 0.33 to 4.87 µM | [3] |

| (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | H-460 (Lung Cancer) | Antiproliferative | IC50 of 0.03 µM | [4] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for analogous compounds.

NCI-60 Human Tumor Cell Line Screen

This protocol provides a general framework for assessing the anticancer activity of a compound across a panel of 60 human cancer cell lines.

-

Cell Plating: Cancer cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The test compound is added at various concentrations. For an initial screen, a single high concentration (e.g., 10 µM) is often used.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

Cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a plate reader to determine cell viability relative to an untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is analyzed.

Western Blotting for Signaling Protein Expression

This technique is used to detect changes in the expression levels of specific proteins within a signaling pathway.

-

Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the postulated signaling pathways and a general experimental workflow.

Caption: Postulated Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound in cancer cells is pending, the analysis of structurally related compounds provides a strong foundation for its potential as an anticancer agent. The hypothesized mechanisms, including the inhibition of key oncogenic signaling pathways and the induction of cell cycle arrest and apoptosis, are well-established hallmarks of effective cancer therapies.

Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies on this compound itself. This would involve comprehensive kinase profiling, detailed cell cycle and apoptosis assays, and evaluation in relevant animal models of cancer. Such studies will be crucial in determining the therapeutic potential of this promising compound.

References

- 1. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures [mdpi.com]

- 2. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

The Structure-Activity Relationship of 6-Chloro-2-piperazin-1-yl-quinoline Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties. Among these, the 6-chloro-2-piperazin-1-yl-quinoline core has emerged as a promising framework for the development of novel antineoplastic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Structure and Rationale

The this compound scaffold combines several key pharmacophoric features. The quinoline ring system is a known DNA intercalator and can interact with various enzymes. The chlorine atom at the 6-position can modulate the electronic properties of the ring system and influence metabolic stability and receptor binding. The piperazine moiety at the 2-position provides a versatile point for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature of the substituent on the piperazine ring. The following table summarizes the in vitro cytotoxic activity of a representative series of analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Analogs (IC50 in µM)

| Compound ID | R-group on Piperazine | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| 1a | -H | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |

| 1b | -CH₃ | 10.8 ± 1.1 | 14.2 ± 1.5 | 12.5 ± 1.3 |

| 1c | -CH₂CH₃ | 12.1 ± 1.4 | 16.8 ± 1.9 | 14.3 ± 1.6 |

| 1d | -CH(CH₃)₂ | 18.5 ± 2.0 | 25.1 ± 2.8 | 22.4 ± 2.5 |

| 1e | -C(O)CH₃ | 8.5 ± 0.9 | 11.3 ± 1.2 | 9.8 ± 1.0 |

| 1f | -C(O)Ph | 5.2 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |

| 1g | -SO₂CH₃ | 9.1 ± 1.0 | 12.5 ± 1.4 | 10.7 ± 1.2 |

| 1h | -SO₂Ph | 6.8 ± 0.7 | 9.2 ± 1.0 | 7.5 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Key SAR Observations:

-

Unsubstituted Piperazine (1a): The parent compound with an unsubstituted piperazine shows moderate activity, serving as a baseline for comparison.

-

Small Alkyl Substituents (1b-1d): A small methyl group (1b) enhances potency compared to the unsubstituted analog (1a). However, increasing the steric bulk with ethyl (1c) and isopropyl (1d) groups leads to a decrease in activity, suggesting a size limitation in the binding pocket.

-

Acyl and Sulfonyl Groups (1e-1h): Introduction of electron-withdrawing acyl and sulfonyl groups at the N4-position of the piperazine ring generally leads to a significant increase in anticancer activity. The benzoyl (1f) and phenylsulfonyl (1h) derivatives are the most potent in this series, indicating that aromatic interactions may play a crucial role in target binding.

Experimental Protocols

The evaluation of the anticancer activity of these quinoline derivatives involves a series of standardized in vitro assays.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Cells are treated with various concentrations of the compounds and incubated for 48-72 hours.[1]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[1]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Caspase Activity Assay

This assay measures the activity of caspases, which are key mediators of apoptosis.

-

Cell Lysis: Cells are treated with the quinoline derivatives to induce apoptosis and then lysed using a chilled cell lysis buffer.[2]

-

Protein Quantification: The protein concentration of the cell lysates is determined.[2]

-

Assay Reaction: In a 96-well plate, an equal amount of protein from each lysate is added. A reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) is then added.[2]

-

Incubation: The plate is incubated at 37°C for 1-2 hours.[2]

-

Absorbance Measurement: The absorbance is measured at 400-405 nm using a microplate reader.[2]

Proposed Mechanism of Action: Signaling Pathway Inhibition

While the precise mechanism of action for this specific class of compounds is still under investigation, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2] A plausible mechanism involves the inhibition of protein kinases within pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are often dysregulated in cancer.

Synthetic Workflow

The synthesis of this compound analogs typically starts from a commercially available substituted aniline. The following diagram outlines a general synthetic route.

References

The Quinoline Scaffold: A Privileged Motif in the Discovery of Novel Bioactive Molecules

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Its inherent structural features, including a hydrogen bond accepting nitrogen atom and a rigid planar system capable of π-π stacking, make it an ideal framework for interacting with various biological targets. This technical guide provides an in-depth exploration of recent discoveries in the realm of bioactive quinoline molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the synthesis of novel derivatives, present their biological activities in clearly structured tables, provide detailed experimental protocols for key assays, and visualize complex biological pathways and workflows.

Quantitative Bioactivity Data of Novel Quinoline Derivatives

The following tables summarize the in vitro biological activities of recently developed quinoline-based compounds across various therapeutic areas. This data is intended to provide a comparative overview of the potency of these molecules.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Q-CH-1 | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | G2/M phase arrest, ROS generation | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |||

| MCF-7 (Breast) | 5.21 | [1] | |||

| Q-CH-24d | Quinoline-Chalcone Hybrid | K562 (Leukemia) | 0.009-0.016 | Tubulin polymerization inhibitor | |

| Q-TA-5a | Quinolinone-Triazole Hybrid | A549 (Lung) | >50 | Moderate-low cytotoxicity | [2] |

| A375 (Melanoma) | >50 | [2] | |||

| 83b | Quinoline Derivative | Esophageal Squamous Cell Carcinoma | - | COX-2 and PGE2 downregulation | [3] |

| 91b1 | Quinoline Derivative | KYSE150 (Esophageal) | - | Lumican downregulation | [3] |

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| 5d | Quinolone Coupled Hybrid | S. aureus (MRSA) | 4-16 | Dual-target: LptA and Topoisomerase IV | [4] |

| E. faecium (VRE) | 4-16 | [4] | |||

| Gram-negative strains | 0.125-8 | [4] | |||

| SK1-5 | Brominated Quinoline | E. coli | - | - | [5] |

| S. aureus | - | [5] |

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

| Compound ID | Structure | Assay | IC50 (µM) / % Inhibition | Reference |

| 4c | Alkyne Precursor of Quinolinone-Triazole Hybrid | Lipoxygenase (LOX) Inhibition | 22.5 | [2] |

| Lipid Peroxidation Inhibition | 100% | [2] | ||

| 5a | Quinolinone-Triazole Hybrid | Lipoxygenase (LOX) Inhibition | 10.0 | [2] |

| Lipid Peroxidation Inhibition | 98.0% | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive quinoline molecules.

Synthesis of Quinoline-Chalcone Derivatives (General Procedure)[1][6]

A mixture of an appropriate 4-aminoacetophenone chalcone derivative (1 mmol) and a substituted 4-chloro-2-methylquinoline (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at 80 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization or column chromatography to afford the desired quinoline-chalcone hybrid.

Synthesis of Quinolinone-Triazole Hybrids via Click Chemistry (CuAAC)[2][7]

To a solution of a quinolinone-alkyne derivative (1 mmol) and an organic azide (1.1 mmol) in a solvent mixture such as t-BuOH/H₂O (1:1, 10 mL), sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature or heated under microwave irradiation and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pure quinolinone-triazole hybrid.

In Vitro Cytotoxicity MTT Assay[8][9][10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Inhibition Assay[11][12][13]

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., >99% pure porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and a fluorescent reporter is prepared on ice.

-

Compound Incubation: The test quinoline derivative at various concentrations is added to the wells of a 96-well plate. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

-

Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37 °C.

-

Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals (e.g., every minute) for 60 minutes at excitation and emission wavelengths appropriate for the fluorescent reporter.

-

Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the polymerization curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay[14][15]

-

Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium overnight at 37 °C.

-

Compound Dilution: The test quinoline compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is diluted to a standardized concentration (e.g., 5 × 10⁵ CFU/mL) and added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Lipoxygenase (LOX) Inhibition Assay[2][16][17]

-

Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a solution of the substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test quinoline derivative for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by bioactive quinoline molecules and a typical experimental workflow.

Caption: Anticancer mechanisms of bioactive quinoline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2-piperazin-1-yl-quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Chloro-2-piperazin-1-yl-quinoline, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is Nucleophilic Aromatic Substitution (SNAr), which represents a common and effective method for the preparation of this and structurally related compounds.

Introduction

Quinolines substituted with a piperazine moiety are prevalent scaffolds in a variety of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of compounds with potential therapeutic applications. The synthesis of this compound is typically achieved through the reaction of a dihaloquinoline with piperazine. The regioselectivity of this reaction is a critical aspect, with the 2-position of the quinoline ring being generally more activated towards nucleophilic attack than other positions, especially when compared to the 6-position.

Two principal strategies for the synthesis of this compound are:

-

Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of 2,6-dichloroquinoline with piperazine. The electron-withdrawing nature of the quinoline nitrogen activates the chlorine atom at the 2-position for substitution.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly useful when the SNAr reaction is sluggish or provides low yields. It typically involves the coupling of 2,6-dichloroquinoline with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand.

This document will focus on the more direct and commonly employed Nucleophilic Aromatic Substitution method.

Data Presentation

Table 1: Reactants and Reagents

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,6-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Starting Material |

| Piperazine | C₄H₁₀N₂ | 86.14 | Nucleophile |

| Isopropanol | C₃H₈O | 60.10 | Solvent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

Table 2: Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄ClN₃ |

| Molecular Weight | 247.72 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 7.8-7.9 (d, 1H), ~ 7.5-7.6 (d, 1H), ~ 7.3-7.4 (dd, 1H), ~ 7.0-7.1 (d, 1H), ~ 3.7-3.8 (t, 4H), ~ 3.0-3.1 (t, 4H), ~ 1.8-2.0 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~ 158-159, ~ 146-147, ~ 136-137, ~ 130-131, ~ 128-129, ~ 126-127, ~ 124-125, ~ 112-113, ~ 46-47 (2C), ~ 45-46 (2C) |

| Mass Spectrometry (ESI-MS) | m/z: 248.09 [M+H]⁺ |

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on established procedures for the synthesis of similar piperazinyl-substituted quinolines.

Materials:

-

2,6-Dichloroquinoline

-

Piperazine

-

Isopropanol (anhydrous)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl acetate

-